molecular formula C26H29N3O5 B265340 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265340
M. Wt: 463.5 g/mol
InChI Key: JTZIJGPERCURFG-ZNTNEXAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique chemical structure makes it a valuable tool for investigating biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves its binding to the GPR35 receptor. This binding inhibits the activation of the receptor by its endogenous ligands, leading to a decrease in downstream signaling pathways. This inhibition of GPR35 signaling has been shown to have various effects on cellular processes, including the regulation of immune responses and the modulation of gastrointestinal function.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. In addition to its role as a GPR35 antagonist, this compound has been shown to have anti-inflammatory properties and to modulate the activity of other GPCRs, such as the serotonin receptor 5-HT1A. These effects make 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one a valuable tool for investigating the role of GPCRs in various biological processes.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is its potency and selectivity as a GPR35 antagonist. This makes it a valuable tool for investigating the role of this receptor in various biological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one in scientific research. One area of interest is in the study of the role of GPR35 in various disease states, such as inflammatory bowel disease and cancer. Additionally, this compound could be used to investigate the role of other GPCRs in various biological processes, as well as to develop new therapeutic agents that target these receptors. Overall, the unique chemical structure and potent activity of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one make it a valuable tool for investigating the complex processes that underlie many physiological and pathological conditions.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one involves several steps, including the reaction of 4-hydroxycoumarin with allyl bromide, followed by the reaction of the resulting compound with 4-(4-aminophenyl)butyric acid. The final step involves the reaction of the resulting compound with pyridine-3-carboxaldehyde and morpholine to yield the desired product.

Scientific Research Applications

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been used in various scientific research studies. One of the primary applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that play a crucial role in cellular signaling and are involved in many physiological processes. 4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be a potent and selective antagonist of the GPR35 receptor, making it a valuable tool for investigating the role of this receptor in various biological processes.

properties

Product Name

4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C26H29N3O5

Molecular Weight

463.5 g/mol

IUPAC Name

(E)-[1-(3-morpholin-4-ium-4-ylpropyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate

InChI

InChI=1S/C26H29N3O5/c1-2-15-34-21-8-6-19(7-9-21)24(30)22-23(20-5-3-10-27-18-20)29(26(32)25(22)31)12-4-11-28-13-16-33-17-14-28/h2-3,5-10,18,23,30H,1,4,11-17H2/b24-22+

InChI Key

JTZIJGPERCURFG-ZNTNEXAZSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CN=CC=C4)/[O-]

SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CN=CC=C4)O

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCC[NH+]3CCOCC3)C4=CN=CC=C4)[O-]

Origin of Product

United States

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